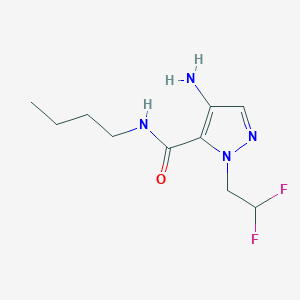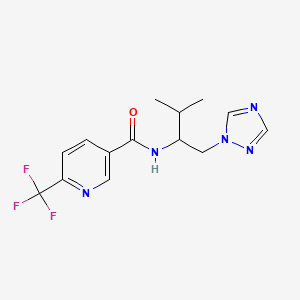![molecular formula C16H15FN4O3S B2973290 2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol CAS No. 946385-81-5](/img/structure/B2973290.png)
2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of the oxadiazole ring and fluorophenyl group suggests that the compound might have interesting electronic properties. The oxadiazole ring is a heterocycle containing nitrogen and oxygen, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the sulfanyl group might be susceptible to oxidation, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and hydroxyethyl group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with 1,3,4-oxadiazole derivatives, similar to the query compound, are synthesized through multistep reactions involving specific precursors like benzoic acid derivatives. These compounds are characterized using techniques such as IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis. Their structural validation forms the basis for further biological and material applications (Manjunatha Bhat et al., 2016) 1.
Biological Applications
- Antiviral and Antibacterial Potency : Novel antiviral molecules containing elements like 4,6-diaminopyrimidin-2-yl, analogous to structural aspects of the query compound, have been synthesized and characterized. These show potential as antiviral agents, with studies indicating their ability to interact with viral proteins, suggesting a promising avenue for anti-COVID-19 research (S. Mary et al., 2020) 2.
- Anticancer Activities : Substituted 1,3,4-oxadiazoles, showing structural similarities, have been explored for their anticancer activities. These compounds have been tested against various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy (K. Redda & Madhavi Gangapuram, 2007) 3.
Material Science Applications
- Polymer Synthesis : The integration of oxadiazole units into polymers has been explored for creating materials with high refractive indices and small birefringence, indicating potential applications in optical materials and electronic devices. The synthesis of such polymers demonstrates the versatility of oxadiazole derivatives in enhancing material properties (P. Tapaswi et al., 2015) 4.
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to bind with high affinity to multiple receptors . The 4-fluorophenyl group could also potentially interact with various biological targets.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. 1,2,4-oxadiazole derivatives have been found to possess various biological activities, indicating that they might interact with multiple biochemical pathways .
Propriétés
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S/c1-9-12(6-7-22)15(23)20-16(18-9)25-8-13-19-14(21-24-13)10-2-4-11(17)5-3-10/h2-5,22H,6-8H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYFVLRJTBUGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

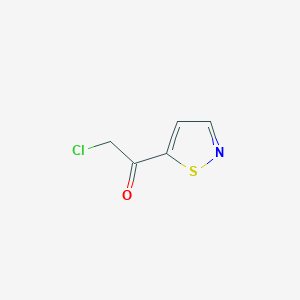
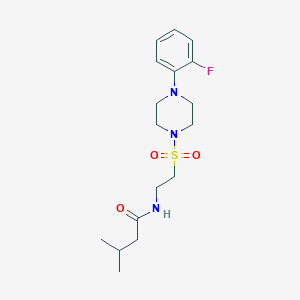
![N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2973211.png)
![7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2973212.png)
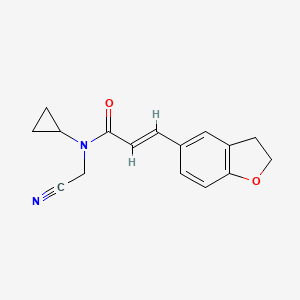
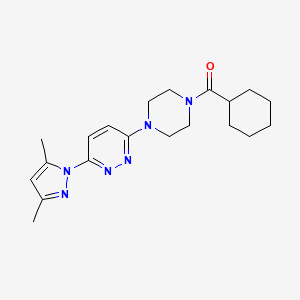
![Ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973215.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)
![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)
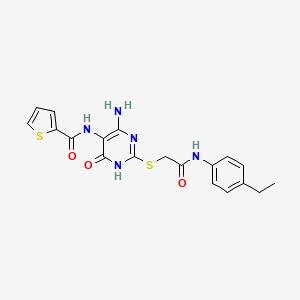
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)
